Estrololactone

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Estrogenic Activity and Enzyme Interaction

Estrololactone and related compounds were investigated for their interaction with enzymes related to estrogen activity. For instance, it was found that estrololactone does not stimulate or inhibit the estrogen-dependent pyridine nucleotide transhydrogenase of human placenta, an enzyme system influenced by estrogenic substances. This indicates its neutral role in this particular estrogen-related biochemical pathway (Glass, Loring, Spencer, & Villee, 1961).

Effects on LDL Receptor Activity

In the context of cardiovascular health, a study on the effects of estrogens and phytoestrogens on LDL receptor activity in HepG2 cells revealed that enterolactone, a phytoestrogenic mammalian lignan, was capable of significantly upregulating LDL receptor activity. This suggests a potential role in cholesterol metabolism and cardiovascular health, highlighting an important area of research for estrololactone (Owen, Roach, & Abbey, 2004).

Estrogen Signaling and Gene Regulation

A study investigating the in vivo estrogenicity of enterolactone found that it activates estrogen signaling in both male and female mice. This compound regulated the expression of traditional estrogen target genes, including members of the circadian signaling pathway. Such findings shed light on the complex interactions between diet, gut microbiota, and circadian signaling, hinting at estrololactone's broader physiological impacts (Damdimopoulou et al., 2011).

Role in Breast Cancer

The estrogenic effect of phytoestrogens, including enterolactone, was explored in the context of breast cancer. Studies have found varying effects on DNA synthesis in breast cancer cells, suggesting a dual role as both stimulator and inhibitor depending on concentration and cell type. This highlights the importance of understanding estrololactone's role in cancer biology and its potential implications for treatment or prevention (Wang & Kurzer, 1997).

Tissue-Specific Estrogen Receptor Activation

Research has demonstrated that enterolactone, a metabolite of dietary lignans, can activate estrogen receptor-mediated transcription with a preference for ER-alpha. This finding is significant as it shows enterolactone's selective estrogen receptor agonist property, influencing gene expression related to estrogen signaling. This discovery has implications for understanding how dietary components can affect hormonal pathways (Penttinen et al., 2007).

Influence on Puberty and Growth

Estrololactone-related compounds, such as testolactone, have been used in treating conditions like precocious puberty by modulating estrogen effects on growth and development. This underscores its potential therapeutic application in pediatric endocrinology (Eugster, 2004).

Safety And Hazards

Direcciones Futuras

Propiedades

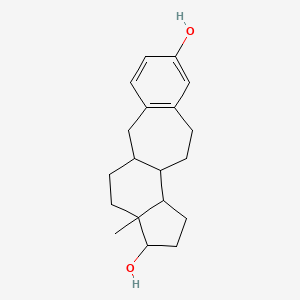

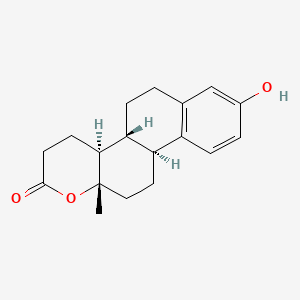

IUPAC Name |

(4aS,4bR,10bS,12aS)-8-hydroxy-12a-methyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O3/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(20)21-18/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWJIMKYKNBCAJA-CBZIJGRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC(=O)O2)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC(=O)O2)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601108277 | |

| Record name | (4aS,4bR,10bS,12aS)-3,4,4a,4b,5,6,10b,11,12,12a-Decahydro-8-hydroxy-12a-methyl-2H-phenanthro[2,1-b]pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601108277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Estrololactone | |

CAS RN |

604-82-0 | |

| Record name | (4aS,4bR,10bS,12aS)-3,4,4a,4b,5,6,10b,11,12,12a-Decahydro-8-hydroxy-12a-methyl-2H-phenanthro[2,1-b]pyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=604-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estrololactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estrololactone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4aS,4bR,10bS,12aS)-3,4,4a,4b,5,6,10b,11,12,12a-Decahydro-8-hydroxy-12a-methyl-2H-phenanthro[2,1-b]pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601108277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ESTROLOLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VR2FJ2C9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

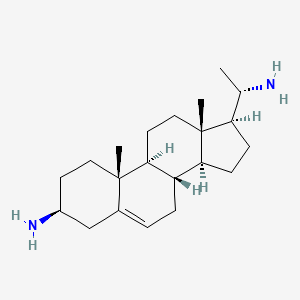

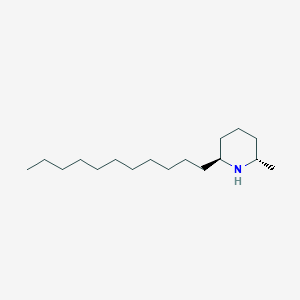

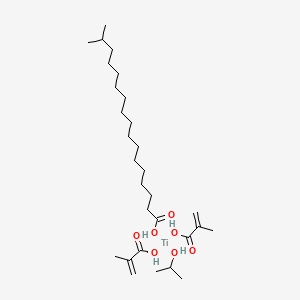

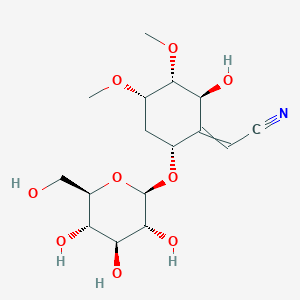

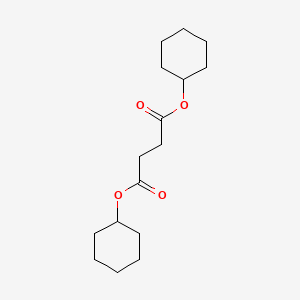

Feasible Synthetic Routes

Q & A

Q1: What is the impact of Estrololactone on the estrogenic pathway?

A1: Estrololactone, unlike natural estrogens like estradiol, does not stimulate the estrogen-dependent pyridine nucleotide transhydrogenase in the human placenta. [] This enzyme plays a role in steroid hormone biosynthesis, suggesting that Estrololactone may not exhibit typical estrogenic effects. Furthermore, research indicates that it neither stimulates nor inhibits this enzyme system. []

Q2: How does the structure of Estrololactone relate to its activity compared to other estrogens?

A2: Estrololactone is a chemical degradation product of estrogens. [] While it retains some structural similarities to estradiol, key differences, like the presence of a lactone ring in place of the hydroxyl group at carbon 17, significantly alter its interaction with biological targets. For instance, unlike estradiol, Estrololactone and its thiol analogs are not substrates for estradiol-17β dehydrogenase, an enzyme crucial for estradiol metabolism. [] These structural differences likely contribute to its distinct activity profile.

Q3: Can you describe a specific chemical synthesis pathway for Estrololactone?

A3: One documented pathway utilizes Estrone as a starting material. [] Estrone is converted to its 3-methoxy ether, followed by a series of reactions including formylation, amination, hydrogenation, and elimination, ultimately yielding 3-methoxy-16-methylene-17-oxa-17a-oxa-D-homo-estra-1,3,5(10)-triene. This intermediate is then further transformed into the final 16-methyl lactone product, Estrololactone. []

Q4: Are there any known biological transformations of Estrololactone?

A4: Yes, research has shown that the fungus Cylindrocarpon radicicola can metabolize selected steroids, leading to the production of Estrololactone. This discovery suggests a novel biosynthetic pathway for this compound. []

Q5: What spectroscopic techniques can be used to characterize Estrololactone?

A5: Infrared (IR) spectroscopy is a valuable tool for Estrololactone characterization. Studies focusing on the IR spectra of ring-D steroid lactones, including Estrololactone, reveal significant hydrogen bonding, a crucial factor influencing its structural conformation and potentially its interactions with biological systems. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.